molecular formula C8H2BrClF3NO2S B1484779 3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805416-84-5

3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1484779
M. Wt: 348.52 g/mol
InChI Key: SXJOSJDYCZTQPA-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the following properties:



  • Linear Formula : CF₃C₆H₃(Br)SO₂Cl

  • CAS Number : 351003-46-8

  • Molecular Weight : 323.51 g/mol

  • Appearance : It is a white to off-white solid.



Molecular Structure Analysis

The molecular structure of 3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride consists of the following functional groups:



  • A benzenesulfonyl chloride moiety (SO₂Cl) attached to the benzene ring.

  • A bromine atom (Br) at position 3.

  • A cyano group (CN) at position 2.

  • A trifluoromethyl group (CF₃) at position 6.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Nucleophilic substitution : The sulfonyl chloride group (SO₂Cl) can undergo nucleophilic substitution reactions.

  • Arylation reactions : The aromatic ring can participate in arylation reactions with suitable reagents.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the available data.

  • Boiling Point : Approximately 217-218 °C.

  • Density : 1.835 g/mL at 25 °C.

  • Refractive Index : n20/D 1.5240.


Safety And Hazards


  • Hazard Class : Skin Corrosive (Category 1B).

  • Flash Point : 150.1 °F (closed cup).

  • Storage Class : Combustible, corrosive hazardous materials (Storage Class Code 8A).

  • Personal Protective Equipment : Use a dust mask type N95, eyeshields, and gloves when handling.


Future Directions

Research on this compound could explore:



  • Applications : Investigate its potential as a reagent or intermediate in organic synthesis.

  • Functionalization : Explore modifications to enhance its reactivity or selectivity.


Please note that this analysis is based on available data, and further scientific investigation is recommended for a deeper understanding. For detailed references, please refer to Sigma-Aldrich’s documentation1.


properties

IUPAC Name

3-bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)7(4(6)3-14)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJOSJDYCZTQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-(trifluoromethyl)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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